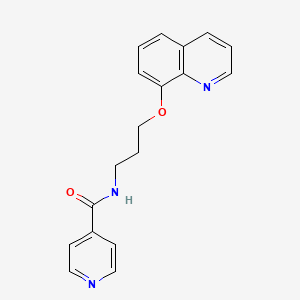

N-(3-(quinolin-8-yloxy)propyl)isonicotinamide

Description

Properties

IUPAC Name |

N-(3-quinolin-8-yloxypropyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c22-18(15-7-11-19-12-8-15)21-10-3-13-23-16-6-1-4-14-5-2-9-20-17(14)16/h1-2,4-9,11-12H,3,10,13H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBXVBMNPDYKST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCCCNC(=O)C3=CC=NC=C3)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(quinolin-8-yloxy)propyl)isonicotinamide typically involves the following steps:

-

Formation of Quinolin-8-yloxypropyl Intermediate

Starting Materials: Quinoline and 3-bromopropanol.

Reaction: Quinoline is reacted with 3-bromopropanol in the presence of a base such as potassium carbonate to form 3-(quinolin-8-yloxy)propanol.

Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

-

Coupling with Isonicotinamide

Starting Materials: 3-(quinolin-8-yloxy)propanol and isonicotinoyl chloride.

Reaction: The intermediate 3-(quinolin-8-yloxy)propanol is then reacted with isonicotinoyl chloride in the presence of a base such as triethylamine to form this compound.

Conditions: This step is typically performed in an inert atmosphere, such as under nitrogen, to prevent moisture from affecting the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:

Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Catalysis: Employing catalysts to enhance reaction rates and selectivity.

Purification: Implementing efficient purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-(quinolin-8-yloxy)propyl)isonicotinamide can undergo various chemical reactions, including:

-

Oxidation

Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Products: Oxidation can lead to the formation of quinoline N-oxide derivatives.

-

Reduction

Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Products: Reduction can yield reduced quinoline derivatives.

-

Substitution

Reagents: Nucleophiles such as amines or thiols.

Products: Substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

Solvents: Organic solvents like DMF, dichloromethane (DCM), or ethanol are commonly used.

Catalysts: Transition metal catalysts such as palladium or platinum may be employed in certain reactions.

Temperature: Reactions are typically conducted at elevated temperatures to enhance reaction rates.

Scientific Research Applications

N-(3-(quinolin-8-yloxy)propyl)isonicotinamide has several scientific research applications:

-

Medicinal Chemistry

Antimicrobial Agents: The compound’s quinoline moiety is known for its antimicrobial properties, making it a candidate for developing new antibiotics.

Anticancer Agents: Research has shown that quinoline derivatives can exhibit anticancer activity by inhibiting cell proliferation.

-

Biological Studies

Enzyme Inhibition: The compound can be used to study enzyme inhibition, particularly enzymes involved in DNA replication and repair.

Receptor Binding: It may serve as a ligand in receptor binding studies to understand its interaction with biological targets.

-

Industrial Applications

Catalysis: Quinoline derivatives are used as catalysts in various organic reactions.

Material Science: The compound can be incorporated into materials for electronic and photonic applications.

Mechanism of Action

The mechanism of action of N-(3-(quinolin-8-yloxy)propyl)isonicotinamide involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in DNA synthesis, further contributing to its biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Research Findings

Steric and Electronic Effects

- TBS vs. Methoxy Substitutents: The TBS group in the target compound provides superior steric shielding compared to the methoxy group in 4-methoxy-2,6-dimethylphenylboronic acid (CAS 361543-99-9). This reduces undesired interactions in sterically demanding reactions, such as couplings with bulky aryl halides . However, methoxy derivatives are more economical and easier to synthesize.

- Pinacol Ester Stability : The pinacol ester analog (CAS 955930-05-9) exhibits enhanced stability under basic conditions, making it preferable for reactions requiring slow release of the active boronic acid .

Reactivity in Cross-Coupling Reactions

- Electron-Withdrawing Groups: The cyano-substituted analog (CAS 1451391-43-7) demonstrates reduced reactivity in Suzuki couplings due to its electron-withdrawing nature, which deactivates the boronic acid . In contrast, the TBS group’s electron-donating properties enhance coupling efficiency with electron-deficient partners.

- Fluorine Substituents : The fluorinated analog (CAS 2377606-02-3) introduces electronic modulation, improving interactions in pharmaceutical intermediates or materials science applications .

Solubility and Handling

Limitations and Trade-offs

- Cost vs. Performance : While TBS-protected derivatives offer superior stability, their synthesis is costlier than methoxy or hydroxy analogs.

- Reaction Specificity : Pinacol esters require harsher conditions for activation, limiting their use in mild reaction environments .

Biological Activity

N-(3-(quinolin-8-yloxy)propyl)isonicotinamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a quinoline moiety linked through a propyl chain to an isonicotinamide structure. The synthesis typically involves condensation reactions, which can be confirmed through techniques such as FTIR and NMR spectroscopy. The compound can also undergo various chemical transformations, including nucleophilic substitutions and electrophilic aromatic substitutions, enhancing its biological activity or generating derivatives with improved properties.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Quinoline derivatives are known for their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have shown that related compounds display minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL against resistant strains, indicating their potential as broad-spectrum antibacterial agents .

2. Anti-inflammatory Effects

The compound has demonstrated notable anti-inflammatory activity. Research indicates that quinoline derivatives can inhibit key inflammatory pathways, including the NF-kB pathway. This inhibition leads to a reduction in pro-inflammatory cytokines and nitric oxide production in cell models stimulated by lipopolysaccharide (LPS) .

3. Antiviral Properties

This compound may also exhibit antiviral activity. Quinoline derivatives have been studied for their potential to combat viral infections, with some showing effectiveness against viruses such as dengue . The mechanism of action may involve the inhibition of viral replication processes.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and microbial metabolism, thereby reducing inflammation and microbial growth.

- Pathway Modulation : It has been suggested that the compound modulates signaling pathways associated with inflammation and infection, particularly through the inhibition of NF-kB activation .

Case Studies and Research Findings

Several studies have evaluated the biological effects of quinoline derivatives similar to this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated MIC values of 4–16 µg/mL against resistant bacteria. |

| Study B | Anti-inflammatory Effects | Showed significant inhibition of NO production in LPS-stimulated RAW 264.7 cells. |

| Study C | Antiviral Activity | Evaluated against dengue virus; showed promising antiviral effects. |

These findings highlight the compound's potential as a therapeutic agent across multiple domains.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-(quinolin-8-yloxy)propyl)isonicotinamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or amide coupling. For example, reacting 8-hydroxyquinoline with a propyl linker bearing a leaving group (e.g., bromide), followed by coupling with isonicotinic acid using carbodiimide reagents (e.g., EDCI/HOBt). Optimize reaction temperature (60–80°C) and solvent polarity (DMF or THF) to enhance yield. Monitor progress via TLC or HPLC, and purify via column chromatography with gradients of ethyl acetate/hexane .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

- Methodology : Use H/C NMR to confirm the propyl linker and amide bond formation. Key signals include quinoline aromatic protons (δ 8.5–9.0 ppm) and the isonicotinamide NH (δ ~10 ppm). IR spectroscopy can validate the amide C=O stretch (~1650 cm). High-resolution mass spectrometry (HRMS) confirms molecular weight. Cross-reference spectral data with structurally analogous compounds (e.g., 8-amidoquinoline derivatives) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC-UV at 254 nm. Store at –20°C in amber vials under inert gas (argon) to prevent oxidation .

Advanced Research Questions

Q. What strategies are effective for studying the supramolecular assembly of this compound in crystal engineering?

- Methodology : Analyze single-crystal X-ray diffraction (SC-XRD) to identify supramolecular synthons. The quinoline and isonicotinamide moieties may form π-π stacking or hydrogen bonds (N–H⋯O/N). Compare packing motifs with related structures (e.g., 8-amidoquinoline derivatives) and use Hirshfeld surface analysis to quantify interaction contributions .

Q. How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?

- Methodology : Synthesize analogs with modified linkers (e.g., varying alkyl chain lengths) or substituents on the quinoline/isonicotinamide rings. Test in vitro against target enzymes (e.g., kinases) using fluorescence polarization assays. Use molecular docking (AutoDock Vina) to predict binding modes, focusing on hydrophobic pockets and hydrogen-bonding residues .

Q. What experimental approaches validate its utility as a fluorescent probe in biological systems?

- Methodology : Measure fluorescence quantum yield in solvents of varying polarity (e.g., ethanol vs. water). Test metal ion selectivity (e.g., Cu, Zn) via titration experiments monitored by fluorescence quenching/enhancement. Image cellular uptake in live cells (e.g., HeLa) using confocal microscopy with λ 350–400 nm .

Q. How can researchers address contradictions in observed bioactivity across different assay systems?

- Methodology : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays). Control for assay-specific variables: membrane permeability (logP), serum protein binding (e.g., using fetal bovine serum), and metabolic stability (hepatic microsome incubation) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.